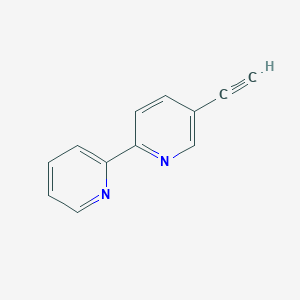

5-Ethynyl-2,2'-bipyridine

Descripción general

Descripción

5-Ethynyl-2,2’-bipyridine is a chemical compound with the CAS Number 162318-34-5 . It has a molecular weight of 180.21 and its IUPAC name is 5-ethynyl-2,2’-bipyridine . The compound is a solid at room temperature .

Synthesis Analysis

The synthesis of 5-Ethynyl-2,2’-bipyridine involves the reaction of 5-[(Trimethylsilyl)ethynyl]-2,2’-bipyridine with potassium hydroxide in tetrahydrofuran and methanol at 20℃ for 6 hours under an inert atmosphere . The solvent is then removed under vacuum and the residue is purified through flash silica gel column chromatography .Molecular Structure Analysis

The InChI code for 5-Ethynyl-2,2’-bipyridine is 1S/C12H8N2/c1-2-10-6-7-12(14-9-10)11-5-3-4-8-13-11/h1,3-9H . The compound has 14 heavy atoms, 12 aromatic heavy atoms, and 1 rotatable bond . It has 2 H-bond acceptors and no H-bond donors .Physical And Chemical Properties Analysis

5-Ethynyl-2,2’-bipyridine is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . The compound has a Log Po/w (iLOGP) of 2.4 .Aplicaciones Científicas De Investigación

1. Transition Metal Chemistry

- Application : “5-Ethynyl-2,2’-bipyridine” is used as a ligand in the synthesis of hexa-coordinated Ru (II) complexes .

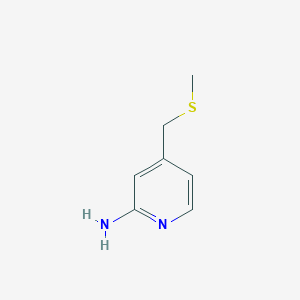

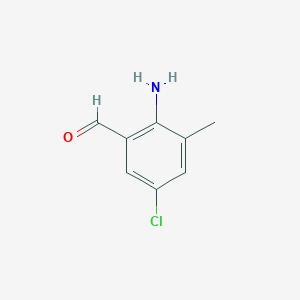

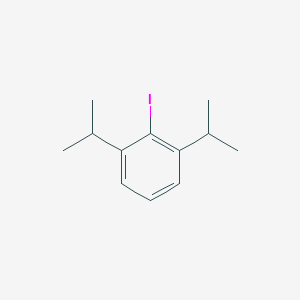

- Method : The starting material 5-(ethynyl)pyridine-2-amine was prepared by using Pd(II)/Cu(I) catalyzed coupling of 5-iodo-2-aminopyridine followed by reaction with KOH in MeOH .

- Results : The complexes displayed one reversible Ru (II)–Ru (III) oxidation couple and one irreversible Ru (III)–Ru (IV) oxidation and are sensitive to π -acidic character of phen and bipy ligands .

2. Organic Chemistry

- Application : Bipyridine and related compounds, including “5-Ethynyl-2,2’-bipyridine”, are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

- Method : Various methods are used for the synthesis of bipyridine derivatives, including Suzuki coupling, Stille coupling, Negishi coupling, Ullmann coupling, Wurtz coupling, and electrochemical methods .

- Results : The synthesis methods have been developed to overcome problems caused by the strong coordination of the product with the metal center decreasing catalytic activity .

3. Photoluminescence

- Method : The complex was synthesized by utilizing the N,N-donor sites of the organometallic chromophore .

- Results : The optical absorption spectrum of the complex is dominated by the spin allowed π–π* transitions of the btfa and 1c units in the UV–visible region (200–418 nm) and thus is excitable over a wide range of wavelengths across the UV into the visible region of the electromagnetic spectrum .

4. Photocatalysis

- Application : “5-Ethynyl-2,2’-bipyridine” is used in the construction of a porphyrin-based conjugated organic polymer (COP) via Sonogashira coupling. The COP exhibits excellent photocatalytic performance toward CO2 reduction under visible-light irradiation .

- Method : The COP was constructed from 5,10,15,20-tetrakis (4-bromophenyl)porphyrin copper (CuTBPP) and 5,5′-bis-ethynyl-2,2′-bipyridine (BPY) via Sonogashira coupling .

- Results : The Co/CuTBPP–BPY–COP (dual metal sites) exhibited better photocatalytic activity than CuTBPP–BPY–COP (a single metal site). The total quantity of CO product was 263.2 μmol g −1 after 10 h of irradiation .

5. Full Color Display Applications

- Method : The complex was synthesized by utilizing the N,N-donor sites of the organometallic chromophore .

- Results : The optical absorption spectrum of the complex is dominated by the spin allowed π–π* transitions of the btfa and 1c units in the UV–visible region (200–418 nm) and thus is excitable over a wide range of wavelengths across the UV into the visible region of the electromagnetic spectrum .

6. Photoreduction Catalysis of CO2

- Application : “5-Ethynyl-2,2’-bipyridine” is used in the construction of a porphyrin-based conjugated organic polymer (COP) via Sonogashira coupling. The COP exhibits excellent photocatalytic performance toward CO2 reduction under visible-light irradiation .

- Method : The COP was constructed from 5,10,15,20-tetrakis (4-bromophenyl)porphyrin copper (CuTBPP) and 5,5′-bis-ethynyl-2,2′-bipyridine (BPY) via Sonogashira coupling .

- Results : The Co/CuTBPP–BPY–COP (dual metal sites) exhibited better photocatalytic activity than CuTBPP–BPY–COP (a single metal site). The total quantity of CO product was 263.2 μmol g −1 after 10 h of irradiation .

Safety And Hazards

Propiedades

IUPAC Name |

5-ethynyl-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c1-2-10-6-7-12(14-9-10)11-5-3-4-8-13-11/h1,3-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXYJBJCQSECMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(C=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440684 | |

| Record name | 5-ETHYNYL-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethynyl-2,2'-bipyridine | |

CAS RN |

162318-34-5 | |

| Record name | 5-ETHYNYL-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Ethynyl-2,2'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate](/img/structure/B170257.png)